molecular formula C8H13N3 B1439327 3-(1H-imidazol-5-yl)piperidine CAS No. 784080-46-2

3-(1H-imidazol-5-yl)piperidine

Katalognummer: B1439327
CAS-Nummer: 784080-46-2
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: YBQFIIPZMWDZJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-(1H-imidazol-5-yl)piperidine” is a compound with the CAS Number: 784080-46-2 . It has a molecular weight of 151.21 . The IUPAC name for this compound is also this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13N3/c1-2-7(4-9-3-1)8-5-10-6-11-8/h5-7,9H,1-4H2,(H,10,11) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 151.21 . More specific physical and chemical properties were not found in the retrieved papers.

Wissenschaftliche Forschungsanwendungen

A Convenient Synthesis of (1H-Azol-1-yl)piperidines

A study by Shevchuk et al. (2012) presented a convenient method for preparing 3- and 4-(1H-azol-1-yl)piperidines, including derivatives of imidazole, via arylation and subsequent reduction. This synthesis approach extends to benzo analogues, indicating the versatility of these compounds in chemical synthesis Shevchuk et al., 2012.

Agonists for Human Histamine H3 Receptor

Research by Ishikawa et al. (2010) explored derivatives of 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperazine and piperidine as candidates for human histamine type 3 agonists. The piperidine derivatives exhibited moderate to high affinity for the receptor, demonstrating the potential of such compounds in developing therapies targeting the human histamine H3 receptor Ishikawa et al., 2010.

Development of CGRP Receptor Antagonist Substructure

Leahy et al. (2012) detailed the synthesis of a privileged CGRP receptor antagonist substructure, demonstrating the utility of piperidine-containing compounds in the development of antagonists for the CGRP receptor. This highlights the role of such structures in creating effective treatments for conditions like migraine Leahy et al., 2012.

Synthesis of Antitubercular Agents

Raju et al. (2020) synthesized and characterized derivatives of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one, showing good antitubercular activity against mycobacterium species. This work underscores the potential of such derivatives in combating tuberculosis Raju et al., 2020.

Antimicrobial Activity of Piperazine Derivatives

Rajkumar et al. (2014) reported on the synthesis and antimicrobial evaluation of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. These compounds showed excellent antibacterial and antifungal activities, suggesting their application in developing new antimicrobial agents Rajkumar et al., 2014.

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . Given the broad range of biological activities of imidazole derivatives , “3-(1H-imidazol-5-yl)piperidine” and its derivatives could be subjects of future research in drug development.

Eigenschaften

IUPAC Name

3-(1H-imidazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-7(4-9-3-1)8-5-10-6-11-8/h5-7,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQFIIPZMWDZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666893
Record name 3-(1H-Imidazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784080-46-2
Record name 3-(1H-Imidazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100-mL round-bottomed flask was charged with a solution of benzyl 3-(1H-imidazol-5-yl)piperidine-1-carboxylate (3 g, 10.53 mmol, 1.00 equiv) in 1,4-dioxane (30 mL) and conc. HCl (18 mL). The resulting mixture was heated to 80° C. in an oil bath for 16 hours. The reaction progress was monitored by TLC (DCM: MeOH=10:1). Upon completion, the resulting mixture was concentrated on a rotary evaporator. The resulting solution was diluted with water (60 mL) and treated with aqueous NaHCO3. The resulting mixture was then extracted with dichloromethane (4×40 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered off and concentrated on a rotary evaporator affording 3-(1H-imidazol-5-yl)piperidine as brown oil (0.5 g, 31%).
Name
benzyl 3-(1H-imidazol-5-yl)piperidine-1-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(1H-imidazol-5-yl)piperidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(1H-imidazol-5-yl)piperidine
Reactant of Route 3
3-(1H-imidazol-5-yl)piperidine
Reactant of Route 4
3-(1H-imidazol-5-yl)piperidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(1H-imidazol-5-yl)piperidine
Reactant of Route 6
3-(1H-imidazol-5-yl)piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.